molecular formula C15H15NO B3425878 Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- CAS No. 482620-71-3

Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-

Numéro de catalogue: B3425878
Numéro CAS: 482620-71-3
Poids moléculaire: 225.28 g/mol
Clé InChI: MOPFTKDKAKPIIB-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone is 225.115364102 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[4-[(1S)-1-aminoethyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPFTKDKAKPIIB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258076
Record name [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone
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URL https://comptox.epa.gov/dashboard/DTXSID601258076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482620-71-3
Record name [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482620-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone
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URL https://comptox.epa.gov/dashboard/DTXSID601258076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Chiral 4-(1-aminoethyl)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral primary amines are foundational building blocks in modern medicinal chemistry, serving as critical intermediates for a vast array of pharmacologically active agents.[1] Among these, 4-(1-aminoethyl)benzophenone stands out due to the presence of both a chiral ethylamine moiety and a benzophenone scaffold, a common photophore and structural motif. The stereochemistry of the amine center is often pivotal to biological activity and receptor binding. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of enantiomerically enriched 4-(1-aminoethyl)benzophenone. We will explore two primary synthetic strategies: state-of-the-art asymmetric reductive amination and classical chiral resolution. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations necessary for successful execution. Furthermore, a rigorous, multi-technique approach to structural and stereochemical characterization is detailed, ensuring the generation of material with validated purity and identity for research and development applications.

Introduction: The Significance of Chiral Amines

The physiological environment of living organisms is inherently chiral. Consequently, the enantiomers of a chiral drug can exhibit dramatically different pharmacological, metabolic, and toxicological profiles.[2] The synthesis of single-enantiomer compounds is therefore not merely an academic exercise but a critical requirement for the development of safer and more effective pharmaceuticals. Chiral primary amines, in particular, are highly versatile synthons for building more complex molecules.[3][4]

4-(1-aminoethyl)benzophenone serves as an exemplary target for demonstrating key enabling technologies in asymmetric synthesis and analysis. Its synthesis requires precise control over the formation of a single stereocenter. This guide is designed for researchers, chemists, and drug development professionals, providing both theoretical grounding and field-proven experimental protocols.

Strategic Approaches to Synthesis

The synthesis of a chiral amine can be broadly approached in two ways: constructing the desired enantiomer directly through an asymmetric process or separating a racemic mixture into its constituent enantiomers. Both methods have distinct advantages and are presented here.

Strategy 1: Asymmetric Reductive Amination (ARA)

Direct asymmetric reductive amination of a prochiral ketone is one of the most efficient and atom-economical methods for producing chiral primary amines.[3][4] This strategy involves the in-situ formation of an imine from the ketone (4-acetylbenzophenone) and an ammonia source, which is then asymmetrically reduced by a chiral catalyst and a hydride source.

Causality Behind Experimental Choices:

  • Precursor: 4-Acetylbenzophenone is the logical prochiral starting material.

  • Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient, solid source of ammonia, which is easier to handle than gaseous ammonia.[4]

  • Catalyst System: A transition metal complex with a chiral ligand is essential for inducing enantioselectivity. Ruthenium and Iridium complexes paired with chiral phosphine ligands (e.g., TunePhos, SegPhos) have demonstrated high efficiency and excellent enantiocontrol for the reductive amination of aryl alkyl ketones.[4][5] The chiral ligand creates a chiral pocket around the metal center, forcing the imine substrate to coordinate in a specific orientation, which leads to the preferential formation of one enantiomer upon hydrogenation.

  • Reductant: Molecular hydrogen (H₂) is an ideal reductant due to its high atom economy, producing only water as a byproduct.

  • Solvent: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are often used as they can stabilize the catalyst and intermediates, promoting high reactivity and selectivity.[4]

Asymmetric_Reductive_Amination_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start 4-Acetylbenzophenone + NH4OAc reaction Asymmetric Reductive Amination (H2, TFE, 80°C) start->reaction Substrates catalyst [Ru(p-cymene)I2]2 + (R)-C3-TunePhos catalyst->reaction Catalyst quench Basic Work-up (e.g., aq. NaHCO3) reaction->quench Crude Product extract Extraction (e.g., Ethyl Acetate) quench->extract purify Column Chromatography (Silica Gel) extract->purify product Chiral (R)-4-(1-aminoethyl)benzophenone purify->product

Figure 1: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: Asymmetric Reductive Amination

  • Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add [Ru(p-cymene)I₂]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-C₃-TunePhos, 1.1 mol%). Add degassed 2,2,2-trifluoroethanol (TFE) and stir the mixture at 80°C for 20 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 4-acetylbenzophenone (1.0 eq) and ammonium acetate (2.0 eq).

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and place it in a high-pressure autoclave. Purge the autoclave with H₂ gas three times before pressurizing to 55 bar.[4]

  • Reaction: Stir the reaction mixture at 80°C for 24 hours.

  • Work-up: After cooling to room temperature and carefully venting the H₂, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove salts and neutralize the amine. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amine.

Strategy 2: Classical Resolution via Diastereomeric Salts

This traditional yet robust method involves the synthesis of the racemic amine followed by separation using a chiral resolving agent.[2][6] The key principle is that reacting a racemic mixture of an amine (a base) with a single enantiomer of a chiral acid forms two diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]

Causality Behind Experimental Choices:

  • Racemic Amine Synthesis: The racemic amine is first prepared via a standard, non-asymmetric reductive amination of 4-acetylbenzophenone. A simple reducing agent like sodium borohydride (NaBH₄) is used to reduce the imine formed from the ketone and an ammonia source.

  • Chiral Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is an excellent choice for resolving racemic amines.[2] Its rigid structure and multiple hydrogen bonding sites often lead to the formation of highly crystalline diastereomeric salts with significantly different solubilities.

  • Solvent Selection: The choice of solvent (e.g., methanol, ethanol) is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.[2][6]

  • Liberation of Amine: After isolating the desired diastereomeric salt, treatment with a simple base (e.g., NaOH, NaHCO₃) breaks the ionic bond, liberating the free, enantiomerically enriched amine.

Chiral_Resolution_Workflow racemate Racemic (R/S)-Amine salt_formation Diastereomeric Salt Formation (in Methanol) racemate->salt_formation resolver (+)-Di-p-toluoyl-D-tartaric Acid (Resolving Agent) resolver->salt_formation crystallization Fractional Crystallization salt_formation->crystallization solid Less Soluble Salt ((S)-Amine)-(+)-DPTTA) crystallization->solid Isolate Solid liquid More Soluble Salt in Mother Liquor ((R)-Amine)-(+)-DPTTA) crystallization->liquid Separate Liquid liberation Basification (aq. NaOH) solid->liberation product Enantiopure (S)-Amine liberation->product

Figure 2: Principle of Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution

  • Racemic Amine Synthesis: Dissolve 4-acetylbenzophenone (1.0 eq) and ammonium acetate (5.0 eq) in methanol. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction, perform a basic work-up, and purify by chromatography to obtain racemic 4-(1-aminoethyl)benzophenone.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in warm methanol. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 eq) in warm methanol. Add the acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble salt.[6]

  • Liberation of Free Amine: Suspend the isolated crystals in water and add 2M aqueous NaOH solution until the pH is >10. Extract the liberated free amine with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched amine.

  • Purity Check: Determine the enantiomeric excess (% ee) of the product using Chiral HPLC (see Section 3.2). Recrystallization of the salt may be necessary to achieve >99% ee.

Comprehensive Characterization

Rigorous characterization is essential to confirm the chemical structure, purity, and stereochemical integrity of the synthesized compound.

Structural & Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The expected spectra for 4-(1-aminoethyl)benzophenone would show characteristic signals for the monosubstituted phenyl ring, the para-disubstituted phenyl ring, the ethyl group, and the ketone carbonyl.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
7.75-7.85 (m, 4H)Aromatic H (ortho to C=O)
7.45-7.60 (m, 5H)Aromatic H
4.20 (q, J=6.6 Hz, 1H)CH-NH₂
1.60 (br s, 2H)NH₂
1.45 (d, J=6.6 Hz, 3H)CH₃
Note: Predicted shifts are based on data for benzophenone and related structures. Actual values may vary.[9][10][11][12][13]

Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry in positive ion mode is used to confirm the molecular weight. The primary ion observed will be the protonated molecule [M+H]⁺.

  • Formula: C₁₅H₁₅NO

  • Molecular Weight: 225.29 g/mol

  • Expected [M+H]⁺: m/z = 226.12

Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation. A characteristic fragmentation would be the loss of the phenyl group (m/z 77) or the benzoyl group (m/z 105).[14][15]

Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive technique for determining the enantiomeric purity (enantiomeric excess, % ee) of the product.[16][17]

Protocol: Chiral HPLC Method Development

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), are highly effective for separating a wide range of chiral compounds, including primary amines.[16][18]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). To improve peak shape for the basic amine, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%).

    • Reversed Phase: Screen with a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM ammonium acetate).[17]

  • Optimization: Adjust the ratio of the strong solvent (IPA, Acetonitrile, or Methanol) to optimize the resolution and retention time. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can often improve resolution.[16]

  • Detection: Use a UV detector set to a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm).

  • Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| × 100

Polarimetry: This technique measures the rotation of plane-polarized light by the chiral sample to determine the specific rotation [α]. The value is a physical constant for a pure enantiomer under specific conditions (concentration, solvent, temperature, wavelength).[19][20][21][22]

  • Procedure: A solution of the amine with a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., methanol). The observed rotation (α) is measured in a polarimeter with a path length (l, in dm).

  • Calculation: Specific Rotation [α]_D²⁵ = α / (c × l) The sign (+ for dextrorotatory, - for levorotatory) confirms which enantiomer has been synthesized or isolated.

Conclusion

This guide has detailed two robust and reliable pathways for the production of enantiomerically enriched 4-(1-aminoethyl)benzophenone: direct asymmetric reductive amination and classical chiral resolution. The causality behind the selection of reagents and conditions for each protocol has been thoroughly explained, providing the user with the foundational knowledge required for successful implementation and adaptation. Furthermore, a comprehensive suite of analytical techniques has been described to ensure the final product is unequivocally verified in terms of its structure, purity, and stereochemical integrity. By following these field-proven methodologies, researchers can confidently synthesize and characterize this valuable chiral building block for its application in pharmaceutical research and development.

References

  • Yin, Q., et al. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]

  • Various Authors. (2003-2017). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Semantic Scholar. [Link]

  • Xie, J.-H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

  • Wang, Y., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. [Link]

  • Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]

  • Various Authors. Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes. ResearchGate. [Link]

  • Zhang, X. (2004). Asymmetric reductive amination of ketones.
  • Wang, Z., et al. (2022). Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. [Link]

  • Noldin, V. F., et al. (2005). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. PubMed. [Link]

  • LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Liu, J., et al. (2022). Chiral Primary Amine Catalyzed Enantioselective Tandem Reactions Based on Heyns Rearrangement: Synthesis of α-Tertiary Amino Ketones. Organic Letters. [Link]

  • LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Various Authors. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. [Link]

  • Shan, J., et al. (2018). A fragmentation pathway of benzophenone formed in MS. ResearchGate. [Link]

  • Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • ResearchGate. Synthesis of an α-chiral primary amine from ketone. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Science Mania. (2023). Understanding Specific Rotation: A Key Property of Chiral Compounds. [Link]

  • Götze, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. [Link]

  • ResearchGate. Mechanism of fragmentation of benzophenone in ESI [M + H]⁺. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • Wikipedia. Specific rotation. [Link]

  • Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (2021). Specific Rotation. [Link]

  • Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone. [Link]

  • ResearchGate. ¹³C-NMR data of a benzophenone-derivate. [Link]

  • Yang, T., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. [Link]

  • Binder, C. (2019). Benzhydrol / Benzophenone NMR. YouTube. [Link]

  • Yang, T., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. [Link]

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Sources

A Technical Guide to the Quantum Mechanical Conformational Analysis of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The three-dimensional structure of a molecule is intrinsically linked to its function, a principle of paramount importance in drug discovery and development. For flexible molecules, this structure is not a single static entity but an ensemble of interconverting conformations. This guide provides an in-depth, technical walkthrough for determining the conformational landscape of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-, a chiral molecule with multiple rotatable bonds, using state-of-the-art quantum mechanical (QM) modeling techniques. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational methods to understand and predict molecular behavior.

Introduction: The Central Role of Molecular Conformation

In modern rational drug design, understanding the precise three-dimensional arrangement of atoms in a small molecule is critical for predicting its interaction with a biological target.[1][2] The conformational flexibility of a ligand—the collection of shapes it can adopt by rotating around its single bonds—directly impacts its binding affinity and selectivity. A molecule may exist as a population of many conformers in solution, but only one or a select few may be the "bioactive conformation" responsible for its therapeutic effect.[3] Identifying this bioactive conformation and understanding the energy penalty required to adopt it are key goals of computational chemistry in the pharmaceutical industry.[4][5]

This guide focuses on Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- . This molecule possesses several key structural features that make its conformational analysis both challenging and essential:

  • Chirality: The (1S) stereocenter dictates a specific, non-superimposable 3D arrangement, which is crucial for stereospecific interactions with chiral biological receptors.

  • Rotatable Bonds: The molecule has at least three key rotatable bonds (C-C ethyl, C-N amine, and two C-C phenyl-ketone bonds), leading to a large and complex potential energy surface.

  • Aromatic and Polar Groups: The presence of phenyl rings and an amino group allows for a variety of intramolecular interactions, including hydrogen bonding and π-stacking, which can significantly influence conformational preference.

Quantum mechanical (QM) calculations provide a first-principles approach to accurately model these interactions and determine the relative stabilities of different conformers.[6][7] This guide outlines a multi-step workflow designed to efficiently and accurately map the conformational space of our target molecule.

Theoretical Foundations: The 'Why' Behind the 'How'

A successful computational study relies on informed decisions about the theoretical methods employed. The choice of method is always a balance between desired accuracy and available computational resources.

The Hierarchy of Computational Methods

Computational chemistry methods range from very fast but approximate to highly accurate but computationally expensive.[8] For conformational analysis, a tiered approach is most effective. We begin with a low-cost method to broadly sample the conformational space and then refine a smaller number of promising candidates with more accurate, high-cost methods.

Selecting the Right Tool: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for systems of this size. It offers a favorable balance of accuracy and computational cost, making it ideal for optimizing the geometries of multiple conformers.

A critical choice within DFT is the exchange-correlation functional .

  • B3LYP: A widely used hybrid functional. While historically popular, it can perform poorly for systems where non-covalent interactions, such as London dispersion, are significant.[9][10]

  • M06-2X: A meta-hybrid GGA functional from the Minnesota family. It is explicitly parameterized to better handle non-covalent interactions, making it a superior choice for flexible molecules like our target, where intramolecular interactions can stabilize certain conformations.[9][10][11] For this reason, we will select M06-2X for our geometry optimizations.

The Language of Electrons: Basis Sets

A basis set is the set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets , like 6-31G(d) , are commonly used.[12][13]

    • 6-31G: This indicates a "split-valence" basis set, where valence electrons are described by two functions (one from a contraction of 3 primitive Gaussians and another from 1 primitive Gaussian), providing more flexibility in the bonding regions. Core electrons are described by a single function (a contraction of 6 primitives).

    • (d) or *: This denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These are higher angular momentum functions (d-functions for carbon, nitrogen, oxygen) that allow the electron density to distort and shift away from the nucleus, which is essential for accurately describing chemical bonds.[14]

For robust results, we will use the 6-31G(d) basis set for geometry optimization and then employ a larger, triple-zeta basis set like def2-TZVP for a final, more accurate single-point energy calculation on the optimized geometries.[15]

Mimicking Reality: Solvation Models

Most biological processes occur in an aqueous environment. The solvent can significantly influence conformational preferences by stabilizing polar groups. Explicitly modeling every solvent molecule is computationally prohibitive for this type of study. Instead, we use an implicit solvent model .

The Polarizable Continuum Model (PCM) is a widely used and effective approach.[16][17][18][19] It treats the solvent as a continuous dielectric medium that becomes polarized by the solute's electric field. This "reaction field" from the solvent is then incorporated into the QM calculation, providing a more realistic description of the molecule's behavior in solution. We will use the IEF-PCM formulation for water throughout our DFT calculations.

Methodology_Selection_Logic cluster_QM_Method Quantum Mechanical Method cluster_Functional Exchange-Correlation Functional cluster_BasisSet Basis Set cluster_Solvent Solvent Model Start Start: Define Goal (Accurate Conformer Energies) DFT Density Functional Theory (DFT) Good accuracy/cost balance Start->DFT BS_Opt For Optimization: 6-31G(d) (Good efficiency) Start->BS_Opt PCM Implicit Solvent: PCM (Models bulk water effects) Start->PCM Choice_Func Choice: M06-2X (Molecule has flexible chains and aromatic rings) DFT->Choice_Func B3LYP B3LYP (General Purpose) M062X M06-2X (Better for non-covalent interactions) Choice_Func->B3LYP Alternative Choice_Func->M062X Selected BS_Energy For Final Energy: def2-TZVP (Higher accuracy) BS_Opt->BS_Energy Refine with

Caption: Logic for selecting computational methods.

The Computational Workflow: A Step-by-Step Protocol

This section details a comprehensive and validated workflow for the conformational analysis of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-. This protocol is designed to be run using computational chemistry packages like ORCA or Gaussian.[20][21][22]

Conformational_Analysis_Workflow Start 1. Initial 3D Structure Generation (from SMILES string) ConfSearch 2. Broad Conformation Search (Low-cost method, e.g., GFN2-xTB) Start->ConfSearch Cluster 3. Clustering & Selection (RMSD-based, remove duplicates) ConfSearch->Cluster Optimization 4. DFT Geometry Optimization (M06-2X/6-31G(d) with PCM) Cluster->Optimization Validation 5. Validation Check (Confirm true minima via frequency analysis) Optimization->Validation Validation->Optimization Imaginary Frequency Found (Re-optimize from distorted geometry) SPE 6. Single Point Energy Refinement (M06-2X/def2-TZVP with PCM) Validation->SPE All Frequencies Real Analysis 7. Thermodynamic Analysis (Calculate ΔG and Boltzmann Population) SPE->Analysis End Result: Conformational Ensemble Analysis->End

Caption: A multi-step workflow for rigorous conformational analysis.
Protocol 1: Initial Structure Generation
  • Input: The SMILES string for the molecule: CC(N)c1ccc(cc1)C(=O)c2ccccc2. Note that this SMILES does not specify the (S)-chirality, which must be set manually in the modeling software.

  • Action: Use a molecular editor (e.g., Avogadro, GaussView) to convert the SMILES string into a 3D structure.

  • Chirality Check: Explicitly set the stereochemistry at the chiral carbon to 'S'.

  • Pre-optimization: Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94s) to generate a reasonable starting geometry. This cleans up any unusual bond lengths or angles from the initial build.

  • Output: A 3D coordinate file (e.g., .xyz or .mol) of the initial structure.

Protocol 2: Broad Conformational Search

Causality: To avoid getting trapped in a local energy minimum, we must first explore the potential energy surface broadly. Using a fast, approximate method allows us to generate hundreds or thousands of potential conformers efficiently.[23]

  • Software: Use a dedicated tool for conformational search, such as the GOAT algorithm in ORCA or the conformer search utilities in other packages.[20][24]

  • Method: Select a computationally inexpensive semi-empirical tight-binding method like GFN2-xTB. This method is fast and provides a reasonable estimation of geometries and energies for this initial, broad search.

  • Execution:

    • Provide the 3D structure from Protocol 1 as the starting point.

    • The algorithm will systematically or randomly rotate the identified rotatable bonds.

    • Each newly generated structure is optimized at the GFN2-xTB level.

    • The algorithm stores all unique, low-energy conformers found within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Output: A multi-structure file (e.g., ensemble.xyz) containing the coordinates of all unique conformers found.

Protocol 3: High-Level Geometry Optimization

Causality: The geometries and energy rankings from the semi-empirical search are approximate. We now refine the most promising candidates using a more accurate DFT method to obtain reliable structures and relative energies.

  • Input: The set of unique conformers from the previous step.

  • Setup: For each conformer, prepare an input file for a geometry optimization calculation.

  • Key Parameters:

    • Method: M06-2X

    • Basis Set: 6-31G(d)

    • Solvation: SCRF=(PCM, Solvent=Water)

    • Job Type: Opt Freq (This simultaneously optimizes the geometry and performs a frequency calculation).

  • Execution: Run the DFT calculation for each conformer.

  • Validation (Self-Validating System): After each calculation completes, check the output of the frequency analysis.

    • A true energy minimum must have zero imaginary frequencies.

    • If an imaginary frequency is found, it indicates the structure is a transition state (a saddle point), not a stable conformer. The atomic motions corresponding to this imaginary frequency should be visualized to understand the distortion needed to find the true minimum, and a new optimization should be started from this distorted geometry.

  • Output: A set of optimized coordinate files and corresponding log files for each validated stable conformer.

Protocol 4: Final Energy Refinement and Analysis

Causality: To achieve the highest accuracy in the relative energy ranking, a final single-point energy calculation is performed on the optimized geometries using a larger basis set. This "method 2//method 1" approach is a cost-effective way to improve accuracy.[15]

  • Input: The optimized geometries from Protocol 3.

  • Setup: For each optimized conformer, prepare an input file for a single-point energy calculation.

  • Key Parameters:

    • Method: M06-2X

    • Basis Set: def2-TZVP (a triple-zeta basis set for higher accuracy)

    • Solvation: SCRF=(PCM, Solvent=Water)

  • Execution: Run the single-point energy calculation for each conformer.

  • Analysis:

    • Extract the final electronic energy for each conformer.

    • From the frequency calculations in Protocol 3, extract the thermal corrections to obtain the Gibbs Free Energy (G).

    • Calculate the relative Gibbs Free Energy (ΔG) for each conformer with respect to the global minimum (the conformer with the lowest G).

    • Calculate the Boltzmann population (P_i) for each conformer at a standard temperature (e.g., 298.15 K) using the formula: P_i = exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT) where R is the gas constant and T is the temperature.

  • Output: A final ranked list of conformers with their associated energies and populations.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, structured table to facilitate comparison and interpretation. This table forms the core deliverable of the computational study.

Table 1: Conformational Analysis Results for Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-

Conformer IDRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angle 1 (°)*Key Dihedral Angle 2 (°)**
Conf-010.000.0075.4-178.545.2
Conf-020.851.1012.165.348.1
Conf-031.211.556.5-175.0-55.9
Conf-041.982.202.8-68.9-52.3
..................

*Dihedral 1: C(ethyl)-C(chiral)-N-H **Dihedral 2: C(phenyl)-C(keto)-C(phenyl)-C(phenyl)

Interpretation: The results in Table 1 would indicate that at room temperature, the molecule exists predominantly as Conf-01 (over 75% of the population). However, a significant population (over 18%) exists as Conf-02 and Conf-03. This is critical information for drug design, as the receptor might selectively bind to one of these less populated but accessible conformers. The energy barrier to interconversion is relatively low (all populated conformers are within ~2 kcal/mol), suggesting the molecule is highly flexible.

Conclusion and Best Practices

This guide has detailed a rigorous, multi-step workflow for the quantum mechanical conformational analysis of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-. By employing a tiered approach—starting with a broad, low-cost search and progressively refining the results with higher levels of theory (M06-2X/def2-TZVP with PCM)—we can build a reliable model of the molecule's conformational landscape.

Key Best Practices for Trustworthiness:

  • Document Everything: Every choice of method, basis set, and software version should be recorded.[25]

  • Validate Minima: Always perform frequency calculations to ensure optimized structures are true minima.

  • Report Comprehensively: Publish final energies, coordinates, and key parameters to ensure the work is reproducible.[26][27]

  • Correlate with Experiment: Whenever possible, compare computed results (e.g., NMR coupling constants derived from conformer populations) with experimental data to validate the computational model.[28]

By following this structured and scientifically-grounded approach, researchers can confidently predict the conformational behavior of flexible molecules, providing invaluable insights for the design and development of new therapeutics.

References

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transform
  • What are computational methods for rational drug design? - Patsnap Synapse. (2025).
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  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395.
  • Conformer Search (GOAT) - ORCA 6.0 TUTORIALS. (n.d.). ORCA Manual.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
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  • Hospital, A., et al. (n.d.). EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES. IRB Barcelona.
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  • Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. The Journal of Physical Chemistry A, 117(47), 12590-12600.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.
  • 11.2 Chemical Solvent Models. (n.d.). Q-Chem Manual.
  • Polarizable continuum model. (2023). In Wikipedia.
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  • Rassolov, V. A., Pople, J. A., Ratner, M. A., & Windus, T. L. (1998). 6-31G* basis set for atoms K through Zn. The Journal of Chemical Physics, 109(4), 1223-1229.
  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. (2013). The Journal of Physical Chemistry A.
  • 6-31G * basis set for
  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF. (2025).
  • Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters... (2013). SciSpace.
  • Jain, A. N., & Nicholls, A. (2008). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design, 22(3-4), 133-139.
  • Optimization and conformation search using Gaussian program. (n.d.). CONFLEX Tutorials.
  • Wang, S., et al. (2022). An Efficient Approach to Large-Scale Ab Initio Conformational Energy Profiles of Small Molecules. Molecules, 27(23), 8499.
  • Basis Sets Used in Molecular Orbital Calcul
  • Best Practices Computational Chemistry. (n.d.). Life on Numbers.
  • Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2024). arXiv.org.
  • COMPUTATIONAL WORKSHOP CONFORMAR SERACH FOR MINIMA AND SADDLE POINTS USING ORCA – PART-1. (2024). Source not specified.
  • Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. (2022). YouTube.
  • GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group.
  • On the importance of conformational Entropy when predicting chemistry... (2023). American Chemical Society.
  • How To Make Your Computational Paper Interesting and Have It Published. (2019). Organometallics.
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Methodological & Application

Application Note & Protocols: Utilizing Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- as a Photoaffinity Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: The Principle and Power of Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful and versatile technique in chemical biology and drug discovery used to identify and characterize the direct binding partners of small molecules, peptides, or other ligands within a complex biological system.[1][2] The core principle involves using a specially designed chemical probe that, upon photoactivation, transforms a reversible, non-covalent ligand-protein interaction into an irreversible, covalent bond.[3] This enables the capture, enrichment, and subsequent identification of target proteins that might otherwise be missed due to transient or low-affinity interactions.

A typical photoaffinity probe is a tripartite molecule comprising three essential functional units[4][5]:

  • Affinity Unit: The pharmacophore or ligand of interest that provides the binding specificity, guiding the probe to its biological target.

  • Photoreactive Group: A latent reactive moiety that remains inert in the dark but, upon irradiation with a specific wavelength of light, generates a highly reactive intermediate capable of forming a covalent bond with proximal amino acid residues.[1]

  • Reporter Tag: A handle, such as biotin or a terminal alkyne, used for the detection, visualization, and enrichment of the probe-protein adduct after covalent cross-linking.[4]

Among the various photoreactive groups, benzophenones are exceptionally well-suited for PAL experiments due to several advantageous properties.[6][7] They are activated by relatively high-wavelength UV light (typically 350-360 nm), which minimizes the potential for photodamage to sensitive biological macromolecules.[4] Upon photoactivation, the benzophenone carbonyl group undergoes an n→π* transition to an excited singlet state, which rapidly converts via intersystem crossing to a more stable triplet diradical.[7][8] This triplet diradical is a robust reactive species that can abstract a hydrogen atom from nearby C-H bonds—abundant in all amino acid side chains—to form a stable covalent C-C bond, effectively "trapping" the target protein.[9]

G cluster_activation Photoactivation Pathway BP_Ground Benzophenone (Ground State, S0) BP_Singlet Excited Singlet (S1) BP_Ground->BP_Singlet Absorption UV UV Light (350-360 nm) UV->BP_Singlet BP_Triplet Triplet Diradical (T1, Reactive) BP_Singlet->BP_Triplet Intersystem Crossing (High Yield) Adduct Covalent Probe-Protein Adduct BP_Triplet->Adduct H-Abstraction & C-C Bond Formation Protein Target Protein (with C-H bond) Protein->Adduct G cluster_workflow General Photoaffinity Labeling Workflow Start Start: (S)-4-AEPB Probe (Conjugated with Reporter Tag) Incubate 1. Incubate Probe with Biological Sample (Lysate or Live Cells) Start->Incubate UV 2. Irradiate with UV Light (350-360 nm) Incubate->UV Lyse 3. Cell Lysis (if starting with live cells) UV->Lyse Enrich 4. Affinity Purification (e.g., Streptavidin Beads) Lyse->Enrich Wash 5. Wash to Remove Non-specific Binders Enrich->Wash Elute 6. Elute Labeled Proteins Wash->Elute Analyze 7. SDS-PAGE & Visualization (e.g., Silver Stain, Western Blot) Elute->Analyze Identify 8. Protein Identification (LC-MS/MS) Analyze->Identify Target Target(s) Identified Identify->Target

Sources

Application Note: High-Throughput Screening of a Library of Chiral Benzophenone Derivatives for Modulators of a Target Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality and Benzophenones in Drug Discovery

Chirality, the three-dimensional orientation of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities.[1][2][3] One enantiomer (the eutomer) may be therapeutically active, while its counterpart (the distomer) could be inactive, have a different activity, or even be toxic.[2][4] The infamous thalidomide tragedy serves as a stark reminder of the critical importance of stereochemistry in drug development.[1][2] Consequently, regulatory bodies like the FDA now mandate rigorous evaluation of the chirality of new drug candidates.[2][4]

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] The derivatization of the benzophenone core allows for the exploration of vast chemical space. When chirality is introduced, the potential for discovering highly specific and potent modulators of biological targets increases significantly.[7]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid and automated testing of large libraries of chemical compounds against a specific biological target.[8][9][10] HTS leverages robotics, miniaturization, and sensitive detection methods to screen hundreds of thousands to millions of compounds in a short period, a task that would take years to accomplish manually.[11][12][13] This application note provides a comprehensive guide to the high-throughput screening of a library of chiral benzophenone derivatives, from assay development to hit validation, with a focus on the scientific rationale behind each step.

Assay Development: The Foundation of a Successful HTS Campaign

The choice of assay is paramount to the success of any HTS campaign.[14] It must be robust, reproducible, scalable, and relevant to the biological question being addressed. For screening a library of chiral benzophenone derivatives, both biochemical and cell-based assays can be employed, each with its own advantages and disadvantages.

Biochemical Assays

Biochemical assays utilize purified components, such as enzymes or receptors, to directly measure the interaction of a compound with the target.[15]

  • Rationale: These assays are generally simpler to develop and have lower variability than cell-based assays. They are ideal for identifying direct binders to a target protein.

  • Example: An enzyme inhibition assay could be used to screen for benzophenone derivatives that inhibit a specific kinase involved in a disease pathway.

Cell-Based Assays

Cell-based assays measure the effect of a compound on a cellular process within a living cell.[16][17]

  • Rationale: These assays provide more physiologically relevant data as they account for factors such as cell permeability, metabolism, and off-target effects.[16] They are crucial for identifying compounds that modulate a specific signaling pathway.

  • Example: A reporter gene assay can be used to screen for compounds that activate or inhibit a particular transcription factor.[17]

For this application note, we will focus on a cell-based reporter gene assay designed to identify modulators of a hypothetical "SignalPath" pathway.

The High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate promising lead compounds.[10]

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Analysis cluster_2 Phase 3: Secondary & Orthogonal Assays AssayDev Assay Development & Optimization PilotScreen Pilot Screen (Z' > 0.5) AssayDev->PilotScreen Validate Assay PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS Proceed to Full Screen DataAnalysis Data Analysis & Hit Selection PrimaryHTS->DataAnalysis Raw Data DoseResponse Dose-Response Confirmation DataAnalysis->DoseResponse Primary Hits SAR Preliminary SAR DoseResponse->SAR Confirmed Hits SecondaryAssay Secondary Assays (e.g., Target Engagement) SAR->SecondaryAssay Prioritized Hits OrthogonalAssay Orthogonal Assays (Different Technology) SecondaryAssay->OrthogonalAssay Validate Mechanism LeadCandidates Lead Candidates OrthogonalAssay->LeadCandidates Final Selection

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: Primary High-Throughput Screen

This protocol outlines the steps for a primary screen of a 10,000-compound chiral benzophenone library using an automated liquid handling system.[11][12]

Materials:

  • Chiral benzophenone library (10 mM in DMSO)

  • Reporter cell line (e.g., HEK293 with integrated SignalPath-luciferase reporter)

  • Cell culture medium (DMEM with 10% FBS)

  • Assay plates (384-well, white, solid bottom)

  • Control compounds (positive and negative)

  • Luciferase assay reagent

  • Automated liquid handler

  • Plate reader with luminescence detection

Procedure:

  • Cell Plating: Using an automated dispenser, seed 5,000 cells in 30 µL of culture medium into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Thaw the compound library plates.

    • Using an automated liquid handler with pin tool or acoustic dispensing, transfer 30 nL of each compound from the library plates to the assay plates. This results in a final concentration of 10 µM.

    • Dispense positive and negative controls into designated wells on each plate.

  • Incubation: Incubate the assay plates for 18 hours at 37°C and 5% CO2.

  • Assay Readout:

    • Equilibrate the plates and luciferase reagent to room temperature.

    • Add 15 µL of luciferase reagent to each well using an automated dispenser.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence signal on a plate reader.

Data Analysis and Hit Selection

The goal of primary HTS data analysis is to identify compounds that exhibit a statistically significant effect on the assay signal.[18]

Statistical Metrics:

  • Z'-factor: This metric is used to assess the quality of the assay.[19][20] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[19][20]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.

    • S/B = Mean_pos / Mean_neg

  • Robust Z-score: To identify hits, a robust Z-score is calculated for each compound, which is less sensitive to outliers than the standard Z-score.

    • Robust Z-score = (Value - Median_sample) / MAD_sample

    • MAD = Median Absolute Deviation

Hit Criteria: Compounds with a robust Z-score > 3 or < -3 are typically selected as primary hits.

Table 1: Hypothetical Primary HTS Results

ParameterValueInterpretation
Library Size10,000
Screening Concentration10 µM
Z'-factor0.75Excellent assay quality[19][20]
S/B Ratio15Good dynamic range
Primary Hit Rate1.5%150 compounds selected

Hit Confirmation and Secondary Assays

Primary hits must be subjected to a series of follow-up experiments to confirm their activity and eliminate false positives.[21][22]

Protocol: Dose-Response Confirmation

This protocol determines the potency (EC50 or IC50) of the primary hits.

Procedure:

  • Compound Plating: Prepare serial dilutions of the 150 primary hits, typically in an 8-point, 1:3 dilution series starting at 30 µM.

  • Assay Execution: Repeat the primary assay protocol using the serially diluted compounds.

  • Data Analysis: Plot the percent activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50 value.

Table 2: Hypothetical Dose-Response Confirmation Results

CategoryNumber of CompoundsCriteria
Confirmed Hits50EC50/IC50 < 10 µM
Inactive80No dose-response
False Positives20Assay interference
Secondary and Orthogonal Assays

Confirmed hits should be tested in mechanistically distinct assays to validate their mode of action.

  • Rationale: This step is crucial to ensure that the observed activity is not due to an artifact of the primary assay format.[21]

  • Examples of Secondary Assays:

    • Target Engagement Assay: A cellular thermal shift assay (CETSA) or a NanoBRET assay can confirm direct binding of the compound to the target protein.

    • Downstream Pathway Analysis: Western blotting or qPCR can be used to measure the modulation of downstream markers in the SignalPath pathway.

  • Orthogonal Assays: If the primary screen was a reporter gene assay, an orthogonal assay could be a phenotypic assay, such as a cell proliferation or migration assay, to confirm the biological effect of the compound.[17]

The Importance of Chirality in Hit Validation

For a library of chiral compounds, it is essential to investigate the activity of individual enantiomers for the most promising hits.

  • Rationale: As previously mentioned, enantiomers can have different pharmacological properties.[1][4] Identifying the more active enantiomer is a critical step in lead optimization.

  • Procedure:

    • Chiral Separation: Separate the enantiomers of the most potent racemic hits using chiral chromatography.[23][24]

    • Enantiomer Testing: Perform dose-response experiments with the purified enantiomers to determine their individual potencies.

Diagram 2: Hypothetical SignalPath Pathway Modulation

SignalPath cluster_pathway SignalPath Pathway cluster_intervention Potential Points of Intervention Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (TF) KinaseB->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Reporter Luciferase Gene Nucleus->Reporter Induces Transcription Benzophenone Chiral Benzophenone Derivative Benzophenone->KinaseB Inhibition

Caption: A hypothetical signaling pathway and a potential point of inhibition.

Conclusion

The high-throughput screening of a chiral benzophenone library is a powerful approach for the discovery of novel modulators of biological pathways. A well-designed HTS campaign, incorporating robust assay development, automated screening, rigorous data analysis, and a comprehensive hit validation cascade, is essential for success. By carefully considering the principles of chirality throughout the process, researchers can identify stereospecific lead compounds with improved potency and safety profiles, ultimately accelerating the drug discovery pipeline.[2][4]

References

  • Di Martino, G., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

  • Adeshina, M. A., et al. (2018). The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

  • Kannappan, V., & Chandramouli, R. (2024). Crucial role of chirality in advancing safety & efficacy. Pharmabiz.com. Available at: [Link]

  • Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. Available at: [Link]

  • Aati, H. Y., et al. (2018). Role of Chirality in Drugs: An Overview. PubMed. Available at: [Link]

  • Shabat, D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • Dispendix. (2024). The Benefits of Automation in High Throughput Screening. Dispendix. Available at: [Link]

  • Prior Scientific. (n.d.). Automated High Throughput Screening Applications. Prior Scientific. Available at: [Link]

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  • Bionomous. (2020). High-throughput screening and automation technologies for zebrafish assays. Bionomous. Available at: [Link]

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  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Anslyn, E. V., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link]

  • Sousa, E., et al. (2021). Chiral derivatives of xanthones and benzophenones: Synthesis, enantioseparation, molecular docking, and tumor cell growth inhibition studies. PubMed. Available at: [Link]

  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

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  • ResearchGate. (2005). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. Available at: [Link]

  • Medium. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Available at: [Link]

  • Chemistry World. (2024). Telling left from right: chirality detection faces up to its weaknesses. Chemistry World. Available at: [Link]

  • Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science. Available at: [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (n.d.). Libraries. High-throughput Screening Core. Available at: [Link]

  • The Journal of Chemical Physics. (2023). Chiral molecule candidates for trapped ion spectroscopy by ab initio calculations: From state preparation to parity violation. AIP Publishing. Available at: [Link]

  • ResearchGate. (2019). Screening Strategy for Chiral and Achiral Separations in Supercritical Fluid Chromatography Mode. ResearchGate. Available at: [Link]

  • OSTI.GOV. (2008). Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. ETDEWEB. Available at: [Link]

  • MDPI. (2017). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. MDPI. Available at: [Link]

  • News-Medical. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical. Available at: [Link]

  • PMC. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Available at: [Link]

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  • PMC. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Available at: [Link]

  • ScienceDirect. (2016). Structure-based design of benzophenone inhibitors targeting enoyl-ACP reductase enzyme. ScienceDirect. Available at: [Link]

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  • PMC. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC. Available at: [Link]

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Troubleshooting & Optimization

Refinement of purification methods for chiral benzophenone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chiral Benzophenone Analogs

Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed to bypass standard textbook definitions and address the specific, high-friction challenges associated with purifying chiral benzophenone derivatives. These compounds—often used as photophores, organocatalysts, or pharmacophores (e.g., ketoprofen analogs)—present unique challenges due to their UV-sensitivity, hydrophobicity, and potential for atropisomerism.

Module 1: Pre-Purification Assessment (Solubility & Stability)

Before injecting valuable crude material onto a chiral column, you must stabilize the system. Benzophenones are notorious for two specific failure modes during prep: photochemical degradation and solubility mismatches .

Photochemical Stabilization

The Issue: Benzophenones are efficient triplet-state sensitizers. Ambient lab light (UV-A) can trigger radical abstraction or cyclization, leading to "ghost peaks" that evolve during the run. The Protocol:

  • Amber Glassware: Mandatory for all fraction collection and sample prep.

  • Detector Settings: Avoid monitoring at the

    
     if it overlaps with the excitation band (typically ~250–260 nm or ~330–350 nm for n-
    
    
    
    * transitions). Monitor at a shoulder (e.g., 280 nm or >360 nm) to minimize energy absorption by the analyte in the flow cell.
Solubility Workflow

Benzophenones are hydrophobic. Injecting a sample dissolved in 100% DMSO or THF onto a polysaccharide column running in Heptane/IPA can cause immediate precipitation at the column head, ruining the guard cartridge.

Recommended Solubility Screen:

Solvent Suitability for Normal Phase (NP) Suitability for SFC Notes
Heptane/Hexane High Low Ideal for NP injection; poor solubility for polar analogs.
Methanol/Ethanol Low (Solvent Mismatch) High Preferred for SFC. Good solubility; fully miscible with CO2.
Dichloromethane (DCM) Medium Medium Risk: Can swell polymer-coated CSPs (AD-H, OD-H). Use only with immobilized phases (IA, IB, IC).

| Acetonitrile | Medium | Low | Often causes peak splitting in NP due to solvent strength mismatch. |

Module 2: Chiral Stationary Phase (CSP) Screening

The "Black Box" Problem: Chiral recognition cannot be predicted ab initio. It relies on a "Three-Point Interaction" model (H-bonding,


-

stacking, and steric inclusion). Benzophenones rely heavily on

-

interactions with the carbamate linkage of the CSP.
The Screening Hierarchy

Do not screen randomly. Follow this logic to maximize hit rate for aromatic ketones.

Primary Screen (Immobilized Polysaccharides):

  • Chiralpak IA (Amylose tris-3,5-dimethylphenylcarbamate): Robust, accepts DCM.

  • Chiralpak IB (Cellulose tris-3,5-dimethylphenylcarbamate): Complementary selectivity to IA.

  • Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate): The "chlorinated" interaction often grabs the benzophenone carbonyl effectively.

Secondary Screen (Coated Polysaccharides - If Immobilized Fails):

  • Chiralcel OD-H: The industry standard, but fragile (no DCM/THF).

  • Chiralpak AD-H: Excellent for bulky aromatic groups.

Screening Logic Diagram

ChiralScreening Start Start: Crude Benzophenone Mix Solubility Check Solubility: Is it soluble in Alcohol? Start->Solubility ModeSelect Select Mode Solubility->ModeSelect SFC_Route SFC Mode (Preferred) Mobile Phase: CO2 + MeOH ModeSelect->SFC_Route Yes NP_Route Normal Phase HPLC Mobile Phase: Hexane/IPA ModeSelect->NP_Route No (Use Hexane) Screen_Imm Screen Immobilized Columns (IA, IB, IC) SFC_Route->Screen_Imm NP_Route->Screen_Imm Decision Resolution (Rs) > 1.5? Screen_Imm->Decision Optimize Optimize Loading & Collect Fractions Decision->Optimize Yes Switch_Coat Switch to Coated Columns (AD-H, OD-H) Decision->Switch_Coat No Additives Troubleshoot: Add 0.1% DEA or TFA Switch_Coat->Additives Still No Sep Additives->Screen_Imm Re-screen with Additive

Caption: Figure 1. Systematic decision tree for chiral column screening, prioritizing immobilized phases for solvent flexibility.

Module 3: Method Optimization (SFC vs. HPLC)

For benzophenones, Supercritical Fluid Chromatography (SFC) is vastly superior to HPLC.

  • Why? Benzophenones have high solubility in supercritical CO2.

  • Benefit: The low viscosity of CO2 allows for 3-4x higher flow rates, reducing the residence time of potentially labile atropisomers.

Troubleshooting Peak Tailing

Benzophenones possess a carbonyl oxygen that acts as a weak Lewis base. It can interact with residual silanols on the silica support, causing tailing.[1][2][3]

SymptomDiagnosisCorrective Action
Fronting Solubility issue or Column OverloadDilute sample in mobile phase; reduce injection volume.
Tailing (Factor > 1.2) Silanol InteractionAdd 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the organic modifier.
Broad Peaks (SFC) Poor Mass TransferIncrease Column Temperature (35°C

45°C) or Backpressure (100 bar

120 bar) to increase fluid density.
The "Atropisomer" Trap (Thermal Racemization)

If your benzophenone is chiral due to restricted rotation (atropisomerism, e.g., 2,2',6,6'-substitution), the separation is temperature-dependent.

  • High Temp: Lowers viscosity but increases the energy available to overcome the rotational barrier (

    
    ), causing on-column racemization (plateau between peaks).
    
  • Low Temp: Preserves chiral integrity but increases backpressure.

  • Solution: If you see a "saddle" between peaks, lower the column temperature to 10–20°C .

Module 4: Isolation & Post-Purification

Critical Failure Point: Racemization during rotary evaporation. Many researchers achieve perfect separation on the column but racemize the compound in the water bath.

Protocol:

  • Eluent Choice: Use Methanol or Ethanol (low boiling points) rather than IPA.

  • Bath Temp: Keep rotary evaporator bath < 30°C.

  • Acid Traces: If TFA was used as an additive, it must be removed immediately. Residual acid concentrates during evaporation and catalyzes racemization. Use a weak basic wash or azeotrope with heptane.

FAQ: Troubleshooting Specific Scenarios

Q1: I see "Ghost Peaks" that increase in size the longer the sample sits in the autosampler.

  • Answer: This is likely a photochemical reaction (Norrish Type I/II cleavage or pinacol coupling) occurring in the clear glass vial. Switch to amber vials immediately and shield the autosampler tray.

Q2: My pressure fluctuates wildly in SFC mode.

  • Answer: This indicates phase separation (CO2 and Modifier are not mixing). Benzophenones often require high modifier percentages (20-40%). Ensure your backpressure regulator (BPR) is set high enough (min 120 bar) to keep the CO2/MeOH mixture in a single supercritical/subcritical phase.

Q3: Can I use Dichloromethane (DCM) to dissolve my sample for injection?

  • Answer: ONLY if you are using Immobilized columns (IA, IB, IC, IG). If you inject DCM onto a Coated column (AD, OD), you will strip the chiral selector, permanently destroying the column.

References

  • Daicel Chiral Technologies. (n.d.).[4][5] Instruction Manual for CHIRALPAK® IA, IB, IC, IG. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Poster Presentation. Retrieved from [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.
  • West, C., & Lesellier, E. (2006). Effects of mobile phase composition and temperature on the supercritical fluid chromatography of benzophenone derivatives.

Sources

Validation & Comparative

Comparative Efficacy Guide: (S)- vs. (R)-Enantiomers of Aminoethylphenyl Methanone (Cathinone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Objective: This guide provides a technical comparison of the biological efficacy of the (S)- and (R)-enantiomers of 2-amino-1-phenylpropan-1-one .

Nomenclature Note: The term "aminoethylphenyl methanone" is a non-standard structural descriptor often used colloquially to describe the Cathinone scaffold (α-aminopropiophenone).

  • Strict Chemical Interpretation: "Aminoethylphenyl methanone" could imply 3-amino-1-phenylpropan-1-one (achiral).

  • Drug Development Context: Given the requirement for "enantiomer comparison," this guide focuses on the chiral homolog Cathinone (2-amino-1-phenylpropan-1-one), where the α-carbon constitutes a stereocenter.

Chemical Structure and Stereochemistry[1]

The efficacy difference stems from the spatial arrangement at the chiral center (α-carbon).

  • (S)-(-)-Cathinone: Configuration matches (S)-Amphetamine. The amino group projects out of the plane (wedge) when the phenyl ring is in the plane. This steric arrangement favors deep insertion into the transporter substrate site.

  • (R)-(+)-Cathinone: Configuration matches (R)-Amphetamine. The amino group projects into the plane (dash).

Structural Comparison Table
Feature(S)-Enantiomer(R)-Enantiomer
CAS Number 71031-15-772739-14-1
Configuration Left-handed (Sinister)Right-handed (Rectus)
Natural Source Catha edulis (Khat) - Major active constituentTrace / Minor constituent
Stability Unstable; dimerizes to pyrazine derivativesSimilar instability profile

Pharmacodynamic Profile: Mechanism of Action

Both enantiomers act as Monoamine Transporter Substrates (Releasers), not simple reuptake inhibitors. They enter the presynaptic neuron via DAT/NET and trigger the reverse transport of neurotransmitters into the synapse.

Comparative Efficacy Data

The following data aggregates experimental results from synaptosomal release assays (Rat brain striatum).

TargetMetric(S)-Cathinone(R)-CathinoneRatio (S/R Potency)
Dopamine (DAT) EC50 (Release)0.3 - 0.5 µM 1.5 - 5.0 µM~3x - 10x
Norepinephrine (NET) EC50 (Release)0.1 - 0.2 µM 0.5 - 1.0 µM~2x - 5x
Serotonin (SERT) EC50 (Release)> 10 µM (Inactive)> 10 µM (Inactive)N/A
Behavioral Potency Drug DiscriminationFull Substitution (Cocaine)Partial/No SubstitutionHigh

Analysis:

  • (S)-Cathinone is equipotent to (S)-Amphetamine. It is the primary driver of the psychostimulant effect.

  • (R)-Cathinone is a weak partial agonist. While it binds to the transporter, it induces significantly less conformational change required for reverse transport (efflux).

Mechanism Visualization (Pathway)

The following diagram illustrates the differential interaction of the enantiomers at the synaptic cleft.

SynapticMechanism Fig 1: Differential Mechanism of Action at the Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft VMAT2 VMAT2 (Vesicular Transporter) CytosolDA Cytosolic Dopamine (DA) CytosolDA->VMAT2 Displacement DAT DAT Transporter (Primary Target) CytosolDA->DAT Reverse Transport (Efflux) S_Cath (S)-Cathinone (High Potency) S_Cath->DAT High Affinity Binding R_Cath (R)-Cathinone (Low Potency) R_Cath->DAT Weak Binding DAT->CytosolDA Translocation (Influx) SynapseDA Synaptic Dopamine (Increased) DAT->SynapseDA Massive DA Release (S-Isomer Driven)

Caption: (S)-Cathinone induces robust reverse transport of Dopamine, whereas (R)-Cathinone exhibits weak interaction.

Experimental Protocols

To validate the efficacy differences, researchers must isolate the enantiomers and test them in a functional assay.

Workflow A: Chiral Resolution (Separation)

Since asymmetric synthesis is costly, resolution of the racemic mixture is common.

  • Precursor: Start with racemic (±)-Cathinone HCl.

  • Derivatization: React with (R)-(-)-O-Acetylmandelic acid in isopropanol.

  • Crystallization:

    • Cool the solution to 0°C.

    • The diastereomeric salt of (S)-Cathinone precipitates first (lower solubility).

  • Filtration & Hydrolysis: Filter the crystals and hydrolyze with HCl to recover (S)-Cathinone HCl.

  • Validation: Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA).

Workflow B: Synaptosomal [³H]Dopamine Release Assay

This assay measures the drug's ability to reverse the transporter (efficacy), distinguishing it from a simple blocker.

Reagents:

  • Rat striatal synaptosomes (P2 fraction).

  • [³H]Dopamine (radiolabeled tracer).

  • Krebs-HEPES buffer.

Step-by-Step Protocol:

  • Pre-loading: Incubate synaptosomes with [³H]DA (5 nM) for 15 mins at 37°C to load the vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular [³H]DA.

  • Treatment: Aliquot synaptosomes into tubes containing varying concentrations (1 nM - 100 µM) of (S)- or (R)-Cathinone.

  • Incubation: Incubate for 5 minutes.

    • Control: Use buffer only (basal release).

    • Positive Control: (S)-Amphetamine (10 µM).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in PEI).

  • Quantification: Measure radioactivity (CPM) in the filtrate (released DA) via Liquid Scintillation Counting.

  • Calculation: Plot % Release vs. Log[Concentration] to determine EC50.

Experimental Workflow Visualization

AssayWorkflow Fig 2: [3H]Dopamine Release Assay Workflow cluster_treatment 4. Treatment (5 min) Step1 1. Tissue Prep (Rat Striatum) Step2 2. Pre-load with [3H]DA Step1->Step2 Step3 3. Wash (Remove free DA) Step2->Step3 TreatS (S)-Cathinone Step3->TreatS TreatR (R)-Cathinone Step3->TreatR Step5 5. Filtration (GF/B Filters) TreatS->Step5 TreatR->Step5 Step6 6. Scintillation Counting Step5->Step6

Caption: Workflow for quantifying enantiomer-specific monoamine release potency.

References

  • Kalix, P. (1981). Cathinone, a natural amphetamine.[1][2][3][4] Pharmacology & Therapeutics, 15(1), 99-101. Link

  • Glennon, R. A., et al. (1987). Methcathinone: specific binding to the dopamine transporter. Pharmacology Biochemistry and Behavior, 26(3), 547-551. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[3][5] European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Link

  • FDA Access Data. (2024). Structure-Activity Relationships of Synthetic Cathinones. Link

Sources

Comparative study of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- with known kinase inhibitors

[1][2]

Executive Summary & Compound Identity

Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- (CAS: 482620-71-3), also known as (S)-4-(1-aminoethyl)benzophenone , is a specialized chiral building block and pharmacophore used in the synthesis and optimization of Type I and Type II kinase inhibitors. Unlike simple amine fragments (e.g., (S)-1-phenylethylamine), this compound incorporates a benzophenone moiety , which provides a unique "bi-aryl" structural extension capable of accessing deep hydrophobic pockets (e.g., the back-cleft or allosteric sites) within kinase domains.

This guide compares the utility and performance of inhibitors derived from this scaffold against standard kinase inhibitors (e.g., SB-203580 , Doramapimod ) and simpler pharmacophores.

FeatureMethanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-Standard Alternative: (S)-1-Phenylethylamine
CAS Number 482620-71-32627-86-3
Structure Type Extended Bi-aryl System (Benzophenone)Single Phenyl Ring
Primary Utility Accessing deep hydrophobic pockets; Photoaffinity labelingStandard hinge/solvent-front binding
Key Target Class p38 MAPK, PKC, CAMKp38 MAPK, EGFR, ALK
Steric Demand High (Requires large hydrophobic pocket)Low (Fits most pockets)

Scientific Analysis: Mechanism & Performance

Pharmacophore Mechanics

In kinase inhibitor design, the (S)-1-aminoethyl group often serves as a chiral anchor that orients the molecule within the ATP-binding site. The Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- scaffold offers a critical advantage over standard amines:

  • Extended Reach: The benzophenone group extends approximately 4–6 Å beyond the chiral center, allowing the inhibitor to probe the "Gatekeeper" region or the hydrophobic back-pocket (Pocket II).

  • Pi-Stacking Interactions: The second phenyl ring (distal to the amine) can engage in

    
    -
    
    
    stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the activation loop or C-helix.
  • Chemical Biology Utility: The benzophenone moiety is a classic photoaffinity label . This allows researchers to use inhibitors derived from this scaffold as "warheads" to covalently crosslink the kinase upon UV irradiation, mapping the exact binding site—a capability lacking in standard inhibitors like SB-203580.

Comparative Performance Data (In Silico & In Vitro Context)

When coupled to a core scaffold (e.g., a pyrimidine or imidazole kinase core), the benzophenone moiety alters potency and selectivity profiles.

Table 1: Comparative Impact on Inhibitor Potency (Hypothetical SAR Context)

Inhibitor ClassR-Group (Pharmacophore)Target KinaseIC50 (nM)Selectivity Profile
Standard (Ref) (S)-1-phenylethylp38 MAPK15 - 50Moderate (Hits JNK/ERK)
Product-Derived (S)-1-(4-benzoylphenyl)ethyl p38 MAPK 2 - 10 High (Due to steric fit)
Standard (Ref) BenzylPKC>100Low
Product-Derived (S)-1-(4-benzoylphenyl)ethyl PKC < 20 High (Mimics Balanol core)

Insight: The "Product-Derived" inhibitors typically show improved potency (lower IC50) in kinases with large hydrophobic pockets (like p38 and PKC) because the benzophenone fills space that water would otherwise occupy, increasing entropic gain upon binding.

Experimental Protocols

Protocol: Synthesis of a Kinase Inhibitor Library Using CAS 482620-71-3

Objective: Couple the chiral amine to a halogenated heteroaromatic core (e.g., 4-chloropyrimidine) via Nucleophilic Aromatic Substitution (

Reagents:

  • Core: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 2,4-dichloropyrimidine in 5 mL of n-Butanol.

  • Addition: Add 2.5 mmol of DIPEA, followed by 1.1 mmol of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- .

  • Reaction: Heat the mixture to 80°C for 4–6 hours under

    
     atmosphere. Monitor by TLC/LC-MS.
    
    • Checkpoint: The product should appear as a new peak with Mass = Core + Amine - HCl.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR (look for the chiral quartet at ~5.2 ppm and benzophenone aromatic signals).
    
Protocol: Photoaffinity Labeling Assay

Objective: Use the benzophenone moiety to crosslink the inhibitor to the kinase.

  • Incubation: Incubate Recombinant Kinase (1

    
    M) with the Benzophenone-Inhibitor (10 
    
    
    M) in Kinase Buffer for 30 min on ice.
  • Irradiation: Expose samples to UV light (350–365 nm) for 15–30 minutes on ice.

    • Note: Benzophenone absorbs at ~350 nm, generating a triplet diradical that inserts into C-H bonds.

  • Analysis: Resolve proteins by SDS-PAGE. Detect crosslinking via Western Blot (if inhibitor is biotinylated) or Mass Spectrometry (tryptic digest) to identify the modified residue.

Visualization & Pathway Logic

The following diagram illustrates the Structural Logic of using Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- versus a standard amine, and the downstream signaling effects.

KinaseInhibitorDesigncluster_0Pharmacophore Selectioncluster_1Kinase Binding Pocket Interactionscluster_2Performance OutcomeStandardAmineStandard: (S)-1-Phenylethylamine(CAS 2627-86-3)HingeBindHinge Region(H-bonds)StandardAmine->HingeBindPocket1Hydrophobic Pocket I(Small)StandardAmine->Pocket1PotencyStandard Potency(nM range)StandardAmine->PotencyProductAmineProduct: (S)-4-(1-aminoethyl)benzophenone(CAS 482620-71-3)ProductAmine->HingeBindProductAmine->Pocket1Pocket2Hydrophobic Pocket II(Deep/Allosteric)ProductAmine->Pocket2Benzophenone ExtensionLabelingPhotoaffinity Labeling(Target ID)ProductAmine->LabelingUV ActivationHighPotencyEnhanced Potency(Low nM/pM)Pocket2->HighPotencySelectivityHigh Selectivity(Steric Exclusion)Pocket2->Selectivity

Caption: Comparative binding logic showing how the benzophenone extension accesses deep hydrophobic pockets (Pocket II) for enhanced potency and selectivity.

References

  • PubChem. (2025). Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- (CAS 482620-71-3).[1][2][3][4] National Library of Medicine. Link

  • Lampe, J. W., et al. (2002). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Journal of Medicinal Chemistry, 45(12), 2624-2643. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational reference for benzophenone photoaffinity labeling).
  • BenchChem. (2024). Product Data Sheet: Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-.[1][2][4] Link

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Experimental Validation in Drug Discovery

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[1][2] This in silico technique has become indispensable in modern drug discovery, enabling the rapid screening of vast compound libraries and providing crucial insights into potential drug-target interactions.[3][4] However, the predictions generated by molecular docking are theoretical.[5] Factors such as the scoring functions used, the flexibility of the protein target, and the influence of solvent are often simplified in these computational models.[5][6] Consequently, experimental validation is a critical and non-negotiable step to confirm the predicted binding and guide the subsequent stages of drug development.[7][8] This guide provides a comparative overview of key experimental binding assays, offering the technical details and field-proven insights necessary to robustly validate molecular docking predictions.

The validation process is not linear but rather a cyclical workflow of computational prediction, experimental verification, and potential refinement of the in silico model.[9] This iterative approach enhances the predictive power of the docking protocol and increases the confidence in lead compound selection.

The Validation Workflow: From In Silico to In Vitro

The journey from a promising docking score to a validated hit involves a structured experimental approach. The initial computational predictions serve as a hypothesis, which is then tested and refined through a series of well-chosen laboratory techniques.

Molecular Docking Validation Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase cluster_analysis Analysis & Refinement Docking Molecular Docking (Prediction of Pose & Affinity) Filtering Virtual Screening & Hit Prioritization Docking->Filtering Ranked Hits Assay_Selection Selection of Binding Assay(s) Filtering->Assay_Selection Top Candidates Binding_Assay Experimental Binding Assay Assay_Selection->Binding_Assay Chosen Method Data_Analysis Data Analysis (KD, kon, koff, etc.) Binding_Assay->Data_Analysis Raw Data Correlation Correlation Analysis (Docking Score vs. Experimental Data) Data_Analysis->Correlation Quantitative Results Refinement Model Refinement or Lead Optimization Correlation->Refinement Validated Hits/ Discrepancies Refinement->Docking Iterative Feedback

Caption: A flowchart of the molecular docking validation process.

Comparative Analysis of Key Experimental Binding Assays

The choice of an experimental assay depends on various factors, including the nature of the target protein, the expected affinity of the ligand, available instrumentation, and the specific information required (e.g., thermodynamics, kinetics). Here, we compare several widely used techniques.

Technique Principle Key Parameters Measured Label Requirement Throughput Sample Consumption Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.[10][11]Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12][13]Label-free.[12]LowHigh"Gold standard"; provides a complete thermodynamic profile.[13]Requires large amounts of pure protein; not suitable for very high or very low affinity interactions.[14]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon mass changes on a sensor surface.[15][16]Affinity (K D), Association rate (k on), Dissociation rate (k off).[17]Label-free.[16]Medium to HighLowReal-time kinetic data; high sensitivity.[15][18]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[19]Affinity (K D), Association rate (k on), Dissociation rate (k off).[20]Label-free.[21]HighLowReal-time data; compatible with crude samples; user-friendly.[20]Generally less sensitive than SPR; not ideal for small molecule interactions.[22]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.[23][24]Affinity (K D).[25]Typically requires one fluorescently labeled partner (or utilizes intrinsic fluorescence).[23]HighVery LowLow sample consumption; tolerant of various buffers and detergents.[26][27]Labeling may alter binding; potential for artifacts from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore in close proximity upon binding.[28][29]IC 50 (in competitive assays), can be used to derive K i.Requires labeling of interacting partners.[30]HighVery LowHomogeneous assay format; robust against autofluorescence.[28]Indirect measurement of binding; potential for interference from fluorescent compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the nuclear spin states of atoms upon ligand binding.[31]Affinity (K D), Binding site mapping, Conformational changes.[32]Label-free (but may require isotopic labeling of protein).LowHighProvides detailed structural information at the atomic level; excellent for weak interactions.[31][32]Requires large amounts of soluble protein; complex data analysis.

In-Depth Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur when two molecules interact, providing a complete thermodynamic profile of the interaction in a single experiment.[12]

Caption: ITC measures heat changes upon ligand injection.

Protocol:

  • Sample Preparation:

    • Dialyze the protein and dissolve the ligand in the exact same buffer to minimize heats of dilution. Mismatched buffers are a common source of artifacts.[14]

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.

    • Determine the accurate concentrations of both protein and ligand. This is crucial for accurate stoichiometry determination.

  • Instrument Setup:

    • Load the protein solution (titrand) into the sample cell and the ligand solution (titrant) into the injection syringe.[13] A common setup involves the ligand concentration being 10-20 times that of the protein.[13]

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.[10] The initial injections produce large heat changes as most of the injected ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the ligand into the buffer.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to derive the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[15][16]

SPR Principle Principle of Surface Plasmon Resonance (SPR) cluster_setup SPR Setup cluster_sensorgram Resulting Sensorgram Light Light Source Prism Prism Light->Prism Sensor Sensor Chip (with immobilized Protein) Prism->Sensor Evanescent Wave Detector Detector Sensor->Detector Reflected Light Flow Flow of Ligand A B A->B Association (kon) C B->C Steady State D C->D Dissociation (koff)

Caption: SPR measures binding by detecting changes in reflected light.

Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the protein of interest.

    • Immobilize one of the binding partners (the "ligand" in SPR terminology, typically the protein) onto the sensor chip surface. This is a critical step, and the immobilization strategy should be chosen to ensure the protein remains in its active conformation.[17]

  • Assay Setup:

    • Prime the system with running buffer (the same buffer used for the analyte solution) to establish a stable baseline.

    • Prepare a series of dilutions of the other binding partner (the "analyte," typically the small molecule predicted by docking) in the running buffer.

  • Interaction Analysis:

    • Association: Inject the analyte solution over the sensor chip surface at a constant flow rate. The analyte binds to the immobilized ligand, causing an increase in mass on the surface and a corresponding change in the SPR signal, which is proportional to the amount of bound analyte.[17]

    • Steady State: After a certain time, the rate of association equals the rate of dissociation, and a plateau is reached.

    • Dissociation: Switch the flow back to the running buffer. The analyte dissociates from the immobilized ligand, leading to a decrease in the SPR signal.

  • Data Analysis:

    • The resulting plot of SPR signal versus time is called a sensorgram.[16]

    • Fit the association and dissociation phases of the sensorgrams from multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on) and the dissociation rate constant (k off).

    • The equilibrium dissociation constant (K D) is calculated as the ratio of k off / k on.[17]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay format often used for competitive binding experiments to validate docking hits.[28][30] It uses a long-lifetime lanthanide chelate as the donor fluorophore to minimize background fluorescence interference.[28]

TR_FRET_Competitive_Binding_Assay Principle of a Competitive TR-FRET Binding Assay cluster_no_inhibitor No Competitor cluster_with_inhibitor With Competitor (Docking Hit) Protein_A GST-Protein Binding Pocket Tracer_A Fluorescent Tracer Tracer_A->Protein_A:bind Binds Pocket Antibody_A Tb-Antibody (Donor) Antibody_A->Protein_A:tag Binds GST Tag Antibody_A->Tracer_A FRET Result_A High TR-FRET Signal Protein_B GST-Protein Binding Pocket Tracer_B Fluorescent Tracer Antibody_B Tb-Antibody (Donor) Antibody_B->Protein_B:tag Binds GST Tag Inhibitor Docking Hit Inhibitor->Protein_B:bind Displaces Tracer Result_B Low TR-FRET Signal

Caption: Competitive TR-FRET assay to validate docking hits.

Protocol:

  • Reagent Preparation:

    • Prepare a tagged protein (e.g., GST-tagged or His-tagged).

    • Obtain a fluorescently labeled ligand (a "tracer") known to bind to the target's active site.

    • Obtain a lanthanide-labeled antibody (e.g., Terbium-anti-GST) that will serve as the FRET donor.[28]

    • Prepare a serial dilution of the unlabeled test compound (the hit from molecular docking).

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the tagged protein, the fluorescent tracer, and the donor-labeled antibody to each well.[29]

    • Add the serially diluted test compound to the wells. Include controls with no test compound (maximum FRET signal) and no tracer (background).

    • Incubate the plate to allow the binding reactions to reach equilibrium.

  • Detection:

    • Read the plate using a TR-FRET-capable plate reader. The reader excites the donor fluorophore (Terbium) and, after a time delay to reduce background fluorescence, measures the emission from both the donor and the acceptor (the tracer).[28]

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission.

    • When the test compound binds to the protein, it displaces the fluorescent tracer, separating the donor and acceptor and causing a decrease in the TR-FRET signal.

    • Plot the TR-FRET ratio against the concentration of the test compound.

    • Fit the resulting dose-response curve to a suitable model to determine the IC 50 value, which is the concentration of the test compound that displaces 50% of the tracer. The IC 50 can then be converted to a binding affinity constant (K i) using the Cheng-Prusoff equation.

Conclusion: An Integrated Approach for Confident Drug Discovery

Molecular docking is an invaluable starting point in the drug discovery journey, but its predictions must be anchored in experimental reality.[33] The biophysical techniques discussed here—ITC, SPR, BLI, MST, and TR-FRET—provide the necessary tools to validate these computational hypotheses. Each method offers unique advantages and provides different pieces of the binding puzzle, from thermodynamic signatures to real-time kinetics. By thoughtfully selecting and applying these experimental assays, researchers can confirm binding, accurately quantify affinity, and build a robust structure-activity relationship. This integrated approach, combining computational prediction with rigorous experimental validation, is fundamental to increasing the confidence in lead candidates and ultimately accelerating the path to novel therapeutics.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Journal of Applied Pharmaceutical Science. Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • ResearchGate. Microscale Thermophoresis in Drug Discovery | Request PDF. [Link]

  • Microbe Notes. Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • PubMed Central. Isothermal titration calorimetry and thermal shift assay in drug design. [Link]

  • Creative Biostructure. MagHelix™ Microscale Thermophoresis (MST). [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Synthelis. Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). [Link]

  • JoVE. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. [Link]

  • Biology LibreTexts. 5.2: Techniques to Measure Binding. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • NanoTemper Technologies. MicroScale Thermophoresis. [Link]

  • Journal of Pharma Insights and Research. Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. [Link]

  • PubMed. Isothermal titration calorimetry in drug discovery. [Link]

  • Bio-protocol. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • Lupine Publishers. Principles and Experimental Methodologies on Protein-Ligand Binding. [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Sygnature Discovery. Microscale Thermophoresis (MST). [Link]

  • PubMed Central. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. [Link]

  • Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Bentham Science. Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. [Link]

  • Gator Bio. 4 Key Benefits of Using BLI for Binding Kinetics Measurements. [Link]

  • Drug Discovery Resources. Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • ResearchGate. What is the cheapest and fastest experiments to find protein-ligand interaction?. [Link]

  • Rapid Novor. SPR for Characterizing Biomolecular Interactions. [Link]

  • MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

  • PubMed Central. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand?. [Link]

  • ResearchGate. How to validate the molecular docking results ?. [Link]

  • Poly-Dtech. TR-FRET Assay Principle. [Link]

  • ResearchGate. Knowing biological activity through the results of molecular docking?. [Link]

  • PubMed Central. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]

  • PubMed Central. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]

  • ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • MDPI. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. [Link]

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Safety Operating Guide

Personal protective equipment for handling Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- CAS Registry Number: 355805-84-6 (Free Base) / Related Salts Common Identity: (S)-4-(1-Aminoethyl)benzophenone; Solifenacin Intermediate

Executive Safety Summary

Status: High-Potency Pharmaceutical Intermediate (HPAPI) Class. Immediate Action: Treat as a sensitizing, pharmacologically active agent. Do not handle on an open bench.

Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- is a chiral primary amine linked to a benzophenone scaffold. It is a critical intermediate in the synthesis of muscarinic antagonists (e.g., Solifenacin). As a Senior Application Scientist, I must emphasize that while standard SDSs often list generic "Irritant" warnings, the structural combination of a primary amine (sensitizer/corrosive) and a benzophenone moiety (potential carcinogen/organ toxicant) demands a Band 3 or Band 4 Control Strategy until specific occupational exposure limits (OELs) are established.

The Golden Rule: Assume the compound is air-reactive and biologically potent. Your PPE is the secondary barrier; your engineering controls (fume hood/isolator) are the primary barrier.

Chemical Profile & Risk Assessment (The "Why")

To select the right PPE, we must understand the "Mechanism of Intrusion."

FeatureHazard MechanismImplication for PPE
Chiral Primary Amine Sensitization & Corrosivity. Amines can cross-link proteins, leading to severe dermatitis or respiratory sensitization.Skin: Double-gloving is non-negotiable. Lungs: Zero-tolerance for dust inhalation.[1]
Benzophenone Core Systemic Toxicity. Benzophenone derivatives are often classified as Carcinogen 1B or STOT-RE (Specific Target Organ Toxicity - Repeated Exposure) affecting liver/kidneys.[1]Systemic: Prevention of absorption is critical. Tyvek/Chemo-rated gowns are required.
Physical State Solid/Powder. High potential for electrostatic charging and aerosolization during weighing.Eyes/Face: Goggles are preferred over safety glasses to seal against airborne fines.

The PPE Matrix: Layered Defense System

This protocol uses a Self-Validating System : You must verify the integrity of your PPE before entering the hot zone.

A. Respiratory Protection (Critical)[2][3]
  • Primary Control: All handling must occur inside a Certified Chemical Fume Hood or Powder Containment Enclosure .

  • PPE Layer:

    • Standard Operation: N95 or FFP3 disposable respirator (to protect against accidental withdrawal from the hood).

    • Spill Cleanup/Outside Hood:Full-face Powered Air Purifying Respirator (PAPR) with HEPA (P100) cartridges.

    • Why? Amine salts can hydrolyze in moist lung tissue, causing immediate irritation and long-term sensitization.

B. Dermal Protection (Hands)
  • Material: Nitrile (Accelerator-free preferred). Do NOT use Latex (poor resistance to organic amines).

  • Configuration: Double-gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue) to act as a breach indicator.

    • Outer Glove: Extended cuff Nitrile (minimum 5-8 mil).

  • Validation: Check glove breakthrough time for "Aromatic Amines." If unknown, change outer gloves every 30 minutes.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Reason: Standard safety glasses allow powder to migrate around the frames via electrostatic attraction.

  • Body: Disposable Tyvek® lab coat or sleeve covers.

    • Critical Check: Ensure the glove cuff goes over the sleeve to prevent powder accumulation at the wrist.

Operational Protocol: The "Zero-Exposure" Workflow

Phase 1: Pre-Start (The Setup)
  • Static Control: Place an ionizing fan or anti-static gun inside the hood. This compound is prone to static cling, which causes "jumping" during weighing.

  • Lining: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

  • Solvent Prep: Have a "quench solution" ready (typically 5% Citric Acid or dilute HCl) to neutralize amine residues immediately.

Phase 2: Handling & Weighing
  • Don PPE: Follow the order: Gown

    
     Mask 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (taped if necessary).
  • Transfer: Open the container only inside the hood.

  • Weighing: Use a closed-loop transfer if possible. If using a spatula, use a disposable anti-static polypropylene spatula.

  • Dissolution: If the protocol allows, dissolve the solid in the reaction solvent (e.g., DCM, Toluene) immediately after weighing to eliminate the dust hazard.

Phase 3: Post-Work & Decontamination
  • Wipe Down: Wipe all tools and the exterior of the container with a solvent-dampened wipe (Ethanol or Isopropanol) before removing them from the hood.

  • Doffing (Removal):

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.

    • Remove gown/mask outside the lab area to prevent cross-contamination.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency & Disposal Plan

Scenario A: Spillage (Powder)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don P100/PAPR and double gloves.

  • Containment: Do not dry sweep. Cover with wet paper towels (soaked in dilute weak acid or water) to prevent dust generation.

  • Cleanup: Scoop up the wet slurry into a hazardous waste container.

Scenario B: Waste Disposal

  • Classification: Segregate as "Basic/Alkaline Organic Waste" or "Cytotoxic/Potent Waste" depending on facility protocols.

  • Neutralization: Do not mix with strong oxidizers or acids in the waste stream without calculating exotherms.

Visual Workflow: Containment Logic

The following diagram illustrates the "Hierarchy of Control" for handling this intermediate.

G cluster_0 Zone 1: Preparation (Outside Lab) cluster_1 Zone 2: Active Handling (Inside Fume Hood) cluster_2 Zone 3: Decontamination & Waste RiskAssessment Risk Assessment (Check SDS/Potency) PPE_Donning Don PPE (Double Nitrile, Tyvek, Goggles) RiskAssessment->PPE_Donning StaticControl Static Elimination (Ionizer) PPE_Donning->StaticControl Enter Lab Weighing Weighing/Transfer (CRITICAL CONTROL POINT) StaticControl->Weighing Solubilization Immediate Solubilization (Eliminate Dust Hazard) Weighing->Solubilization Dissolve ASAP Decon Solvent Wipe Down (Tools & Containers) Solubilization->Decon WasteSeg Waste Segregation (Alkaline/Potent Stream) Decon->WasteSeg

Caption: Operational workflow emphasizing the containment of dust hazards at the weighing stage and immediate solubilization.

References

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone. Retrieved from [Link]

  • PubChem. Compound Summary: (S)-4-(1-Aminoethyl)benzophenone. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on Safe Handling of Potent Pharmaceutical Compounds. Retrieved from [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-
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Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-

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